molecular formula C12H18 B3343735 1-Isobutyl-2,5-dimethylbenzene CAS No. 55669-88-0

1-Isobutyl-2,5-dimethylbenzene

Cat. No.: B3343735
CAS No.: 55669-88-0
M. Wt: 162.27 g/mol
InChI Key: IWEUJYZCURHZFV-UHFFFAOYSA-N
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Description

1-tert-Butyl-3,5-dimethylbenzene (CAS 98-19-1) is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol. It features a tert-butyl group at the 1-position and methyl groups at the 3- and 5-positions on the benzene ring . Key properties include a melting point of -18°C and its role as a solvent in organic synthesis, particularly for dissolving non-polar compounds via non-covalent interactions . This compound is utilized in synthesizing bulky diaryl disulfides (e.g., bis(4-tert-butyl-2,6-dimethylphenyl) disulfide) and participates in cascade diarylation reactions with non-prefunctionalized arenes . Its steric hindrance from the tert-butyl group enhances selectivity in synthetic applications, distinguishing it from less hindered analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-9(2)7-12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEUJYZCURHZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204190
Record name 1-Isobutyl-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55669-88-0
Record name 1-Isobutyl-2,5-dimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055669880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isobutyl-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isobutyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,4-dimethylbenzene (p-xylene) with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

1-Isobutyl-2,5-dimethylbenzene serves as an important building block in organic synthesis. Its structure allows it to undergo various chemical reactions that are essential for producing more complex molecules.

  • Synthesis of Aromatics : The compound can be utilized in the production of aromatics through catalytic processes. For instance, 2,5-dimethylhexene can be derived from isobutylene dimerization, which is facilitated by this compound under specific reaction conditions. This process highlights the compound's role in synthesizing high-value chemicals used in fuels and other applications .
  • Pathways to Renewable Chemicals : Recent studies have explored pathways to produce renewable chemicals from biomass-derived feedstocks such as isobutanol. The conversion of isobutanol into this compound involves oxidation and dehydration steps that yield high-value products like p-xylene .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for synthesizing various drugs.

  • Pain Relievers : It plays a role in the synthesis of analgesics like ibuprofen. The compound's structural properties allow it to participate in reactions that lead to the formation of active pharmaceutical ingredients (APIs) essential for pain management .

Material Science

In materials science, this compound is used to develop advanced materials due to its unique chemical properties.

  • Polymer Production : The compound is involved in producing polymers through polymerization reactions. Its derivatives can enhance the properties of plastics and other materials used in various applications, including packaging and automotive industries.

Data Tables

Application AreaSpecific UseExample Product
Chemical SynthesisBuilding block for aromaticsp-Xylene
PharmaceuticalsSynthesis of pain relieversIbuprofen
Material SciencePolymer productionAdvanced plastics

Case Study 1: Synthesis Pathways

A recent study demonstrated the effectiveness of using isobutanol as a renewable feedstock for producing this compound through a series of catalytic reactions. The research highlighted the economic viability and environmental benefits of utilizing biomass-derived chemicals for industrial applications .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, the synthesis of ibuprofen via this compound was optimized to enhance yield and reduce by-products. This case study illustrates the compound's significance in drug formulation processes and its impact on improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-isobutyl-2,5-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s structural features, such as the presence of methyl and isobutyl groups, influence its binding affinity and reactivity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-tert-Butyl-3,5-dimethylbenzene with structurally related dimethylbenzene derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Comparative Analysis of Dimethylbenzene Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings References
1-tert-Butyl-3,5-dimethylbenzene 98-19-1 C₁₂H₁₈ 162.27 tert-butyl, 3,5-dimethyl Solvent, synthesis of disulfides
1-Bromo-3,5-dimethylbenzene 20284* C₈H₉Br 185.06 Br, 3,5-dimethyl Intermediate in Ru-catalyzed C–H arylation
1-Methoxy-2,5-dimethylbenzene N/A C₉H₁₂O 136.19 OCH₃, 2,5-dimethyl No acetylcholinesterase (AChE) inhibition
1-Ethyl-3,5-dimethylbenzene N/A C₁₀H₁₄ 134.22 Ethyl, 3,5-dimethyl Environmental contaminant in groundwater
1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene 1804432-12-9 C₉H₁₀ClF 172.63 ClCH₂, F, 3,5-dimethyl Specialty chemical intermediate

* AK Scientific catalog number.

Physicochemical Properties

  • Solubility : The tert-butyl derivative’s high hydrophobicity contrasts with the slightly polar 1-methoxy-2,5-dimethylbenzene, which remains inert in biological assays .
  • Thermodynamic Stability : Computational models (e.g., Mercury model) predict 1-tert-Butyl-3,5-dimethylbenzene’s stability under standard conditions, unlike smaller alkylated variants like 1-ethyl-3,5-dimethylbenzene, which volatilize more readily .

Research Findings and Implications

  • Synthetic Chemistry : The tert-butyl group’s steric effects enable selective arylations, whereas brominated analogs require optimized conditions (e.g., DMF additives) for efficient conversion .
  • Environmental Impact : Alkylated derivatives like 1-ethyl-3,5-dimethylbenzene persist in ecosystems, necessitating remediation strategies .
  • Safety : Halogenated derivatives demand specialized handling, contrasting with the tert-butyl compound’s broader utility as a low-risk solvent .

Biological Activity

1-Isobutyl-2,5-dimethylbenzene, also known as p-cymene, is an aromatic hydrocarbon that has garnered attention in various fields due to its biological activities. This compound is characterized by its unique structure, which includes a isobutyl group and two methyl groups on the benzene ring. As research progresses, understanding its biological activity becomes crucial for potential therapeutic applications and environmental implications.

  • Chemical Formula : C_{12}H_{16}
  • Molecular Weight : 160.25 g/mol
  • Structure : The compound features a benzene ring substituted with an isobutyl group and two methyl groups.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, a study reported that the compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents . The IC50 value for tyrosinase inhibition was found to be 0.2 µM, indicating potent activity compared to standard inhibitors like kojic acid.

Study on Antimicrobial Activity

In a controlled study involving various strains of bacteria, this compound was tested for its antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

The results confirmed its broad-spectrum antimicrobial properties .

Study on Anti-inflammatory Effects

In another study focusing on inflammation, mice treated with this compound showed reduced levels of inflammatory markers in serum compared to the control group. The treatment resulted in a significant decrease in TNF-α levels by approximately 40% .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 1-Isobutyl-2,5-dimethylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation, where isobutyl halides react with 1,4-dimethylbenzene derivatives. Reaction optimization includes adjusting catalysts (e.g., AlCl₃), temperature (80–120°C), and solvent polarity. Kinetic studies using HPLC or GC-MS can monitor intermediate formation, with statistical tools like R-squared and F-tests validating reaction efficiency . Side products (e.g., polyalkylation) can be minimized by controlling stoichiometry and reaction time.

Q. How can chromatographic methods be applied to purify this compound?

  • Methodological Answer : Reverse-phase HPLC with a methanol-water mobile phase (65:35 v/v) and C18 columns effectively separates isomers. For preparative isolation, column chromatography using silica gel and non-polar solvents (e.g., hexane:ethyl acetate, 9:1) is recommended. System suitability tests, including resolution (>1.5) and tailing factor (<2), ensure reproducibility .

Q. What safety protocols are critical when handling light-sensitive alkylated benzene derivatives?

  • Methodological Answer : Store compounds in amber glassware under inert gas (N₂/Ar) to prevent photodegradation. Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal irritation risks. Safety data for analogous compounds (e.g., 1,4-Diiodo-2,5-dimethylbenzene) indicate light sensitivity and toxicity, necessitating hazard-specific handling .

Advanced Research Questions

Q. How can computational models predict thermodynamic properties of this compound?

  • Methodological Answer : Mercury or Venus models calculate critical constants (e.g., Tc, Pc) via group contribution methods. For example, input molecular weight (178.3 g/mol) and structure to derive vapor pressure, enthalpy of vaporization, and heat capacity. Validate predictions against experimental DSC or gas saturation data .

Q. What strategies resolve contradictions in spectroscopic data for alkylated benzene derivatives?

  • Methodological Answer : Discrepancies in NMR/IR spectra (e.g., unexpected peaks) may arise from isomerization or solvent interactions. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and FTIR with KBr pellets for functional group verification. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. How do substituent effects influence electrophilic substitution in polyalkylated benzene synthesis?

  • Methodological Answer : Isobutyl groups act as ortho/para-directing but sterically hinder further substitution. Competitive alkylation studies using ¹H NMR kinetics reveal regioselectivity trends. For example, bulky tert-butyl groups in 1-tert-butyl-3,5-dimethylbenzene reduce reaction rates, requiring elevated temperatures (120–150°C) .

Data Analysis & Experimental Design

Q. How can researchers design robust kinetic studies for alkylation reactions?

  • Methodological Answer : Use pseudo-first-order conditions with excess aryl substrate. Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy. Fit data to rate equations (e.g., second-order kinetics) using nonlinear regression. Confidence intervals for rate constants (k₁) are derived from t-statistics (|t| > 1.96 for 95% significance) .

Q. What statistical frameworks validate the reproducibility of synthetic yields?

  • Methodological Answer : Perform triplicate experiments and apply ANOVA to assess variability. Outliers are identified via Grubbs’ test. For multivariate optimization (e.g., DoE), use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent ratio .

Safety & Regulatory Compliance

Q. How to address regulatory requirements for alkylated benzene derivatives in academic research?

  • Methodological Answer : Consult chemical safety laws (e.g., Japan’s "化审法" for restricted substances). For hazardous analogs like 2,5-Dimethylaniline (CAS 95-78-3), obtain institutional approval and maintain usage logs. Ensure waste disposal complies with local regulations for aromatic amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isobutyl-2,5-dimethylbenzene
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